![molecular formula C27H22N4O2 B2530226 N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477228-79-8](/img/structure/B2530226.png)
N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrrolopyrimidine structure, followed by various substitution reactions to add the phenyl and benzodioxole groups. Without specific literature or patents, it’s hard to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (from the phenyl and benzodioxole groups) and a nitrogen-containing ring (from the pyrrolopyrimidine) suggests potential for interesting chemical behavior and interactions .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the amine group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility would depend on the balance of hydrophobic (from the aromatic rings) and hydrophilic (from the amine) parts of the molecule .科学的研究の応用
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing compounds with structural similarities to N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine. For instance, the synthesis of pyrazole derivatives and their structural elucidation through techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography highlight the foundational steps in understanding the chemical nature and potential applications of these compounds (Titi et al., 2020).
Bioactivity Evaluation
The evaluation of bioactivity is crucial in determining the therapeutic potential of chemical compounds. Research has shown that certain pyrimidine and pyrazole derivatives exhibit significant antitumor, antifungal, and antibacterial activities. For example, studies on the antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives of 1H-benzimidazole indicate promising applications in combating bacterial and cancerous cells (Noolvi et al., 2014).
Molecular Interaction Studies
Understanding the molecular interactions of these compounds with biological targets is essential for drug development. Investigations into the crystal structures and DFT studies of related compounds can provide insights into their reactivity and potential binding mechanisms with specific biological receptors, aiding in the rational design of new therapeutic agents (Murugavel et al., 2014).
Anticancer and Antibacterial Potential
The search for new anticancer and antibacterial agents is a significant focus of pharmaceutical research. Syntheses of derivatives, such as pyrido[4,3-d]pyrimidin-4(3H)-ones, and their subsequent biological evaluation for antimicrobial and anticancer activities reveal the potential of such compounds in developing new treatments for various diseases (Liu et al., 2006).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied from a purely chemical perspective .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-18-6-5-9-21(12-18)31-15-22(20-7-3-2-4-8-20)25-26(29-16-30-27(25)31)28-14-19-10-11-23-24(13-19)33-17-32-23/h2-13,15-16H,14,17H2,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRMRYNAMFHCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530144.png)

![6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2530148.png)
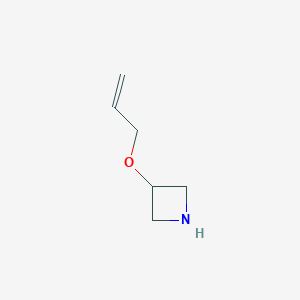


![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2530153.png)
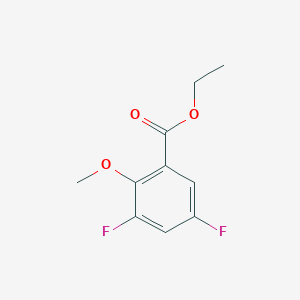
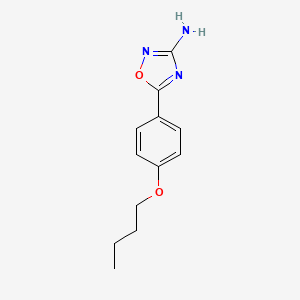
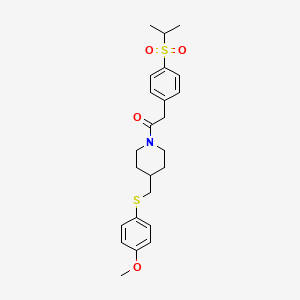
![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)
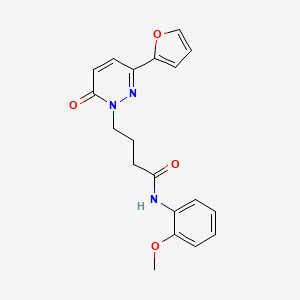
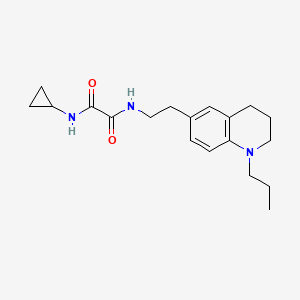
![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)